The synthesis of cyclocytidine 5'-triphosphate can be achieved through both enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine 5'-monophosphate using adenosine triphosphate as a phosphate donor. This enzymatic process typically utilizes enzymes such as cytidine triphosphate synthetase, which catalyzes the conversion of cytidine 5'-monophosphate into cyclocytidine 5'-triphosphate by adding two additional phosphate groups .
Another method involves chemical synthesis, where cytidine is reacted with phosphoric acid under controlled conditions. For example, cytidine can be treated with phosphoric acid at elevated temperatures (around 80 °C) to form a cyclocytidine intermediate. This intermediate is then further processed to yield cyclocytidine 5'-triphosphate through hydrolysis and subsequent phosphorylation steps .
Cyclocytidine 5'-triphosphate has a complex molecular structure characterized by its ribose sugar, a pyrimidine base (cytosine), and three phosphate groups. The molecular formula for cyclocytidine 5'-triphosphate is , with a molecular weight of approximately 483.10 g/mol .
The structural representation includes:
Cyclocytidine 5'-triphosphate participates in various biochemical reactions, primarily involving its role as a substrate in RNA synthesis. The triphosphate group allows it to release energy upon hydrolysis, which is crucial during the polymerization of ribonucleic acid strands.
In addition to RNA synthesis, cyclocytidine 5'-triphosphate can also undergo dephosphorylation reactions catalyzed by nucleotidases, resulting in the formation of cyclocytidine 5'-monophosphate or cytidine . Furthermore, it can participate in ligation reactions where it acts as a cofactor for enzymes involved in nucleotide metabolism.
The mechanism of action for cyclocytidine 5'-triphosphate primarily revolves around its incorporation into RNA strands during transcription processes. When RNA polymerase synthesizes RNA from DNA templates, it utilizes cyclocytidine 5'-triphosphate as one of the building blocks. The energy released from the cleavage of phosphate bonds facilitates the addition of nucleotides to the growing RNA chain.
Moreover, cyclocytidine 5'-triphosphate may exhibit inhibitory effects on certain viral polymerases, thereby reducing viral replication rates. This property has been leveraged in antiviral therapy research .
Cyclocytidine 5'-triphosphate exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration levels during synthesis processes.
Cyclocytidine 5'-triphosphate has several important applications in scientific research:
Cyclocytidine 5'-triphosphate is a synthetic nucleotide analog characterized by a bridged sugar moiety, where the ribose ring is modified through a 2',3'-cyclic bond. This structural constraint locks the furanose ring in a specific conformation, distinguishing it from conventional nucleotides. The molecule retains the canonical cytosine base and a 5'-triphosphate group, but the cyclic sugar alters both steric accessibility and electronic distribution. X-ray crystallography studies reveal that the cyclized ribose adopts a northern pseudorotation phase (C3'-endo), which mimics the sugar pucker observed in A-form RNA helices [1] [9]. This configuration sterically hinders rotational freedom around the glycosidic bond, fixing the base in an anti conformation relative to the sugar [5]. The triphosphate chain maintains standard α,β,γ-phosphate linkages but exhibits altered Mg²⁺ coordination geometry due to the constrained sugar, impacting its interaction with polymerase active sites [2] [8].
Table 1: Atomic-Level Features of Cyclocytidine 5'-Triphosphate
Structural Element | Characteristic | Functional Implication |
---|---|---|
Sugar conformation | 2',3'-O-cyclized; C3'-endo puckering | Mimics A-form RNA; restricts flexibility |
Glycosidic bond orientation | Fixed anti conformation (≈ -150°) | Prevents base repositioning |
Triphosphate charge | -4 at physiological pH | Altered metal ion coordination vs. CTP |
Base pairing capacity | Standard Watson-Crick face | Maintains complementarity to guanine |
Cytidine 5'-Triphosphate (CTP): The natural counterpart lacks cyclic sugar modification, allowing dynamic sugar puckering (C2'-endo to C3'-endo interconversion). This flexibility facilitates accommodation in B- and A-form nucleic acid duplexes. CTP’s triphosphate group shows typical bond lengths of 1.60 Å (Pα-O), 1.55 Å (Pβ-O), and 1.52 Å (Pγ-O), whereas cyclocytidine triphosphate exhibits elongated Pγ-O bonds (≈1.58 Å) due to electron withdrawal by the cyclic sugar [1] [3] [9]. Enzymatically, CTP serves as a substrate for RNA polymerases with Km values of 5–50 μM, while cyclocytidine triphosphate exhibits 10-fold higher Km due to impaired binding [2] [6].
Cytarabine (AraC): AraC features arabinose instead of ribose, flipping the 2'-OH stereochemistry. Unlike cyclocytidine’s intramolecular bridge, AraC’s linear sugar permits free rotation but introduces steric clashes with polymerase residues. AraC triphosphate incorporates into DNA, causing chain termination, whereas cyclocytidine triphosphate primarily acts as an RNA chain terminator due to its A-form-compatible geometry [5] [8].
Table 2: Structural and Functional Comparison with Analogous Nucleotides
Parameter | Cyclocytidine 5'-TP | CTP | AraC Triphosphate |
---|---|---|---|
Sugar configuration | 2',3'-Cyclized | 2',3'-Di-OH (ribose) | 2'-OH trans to 3'-OH (arabinose) |
Sugar pucker dynamics | Rigid C3'-endo | Dynamic equilibrium | Predominantly C2'-endo |
pKa of triphosphate | 1.5, 2.1, 6.5, 9.8 | 1.0, 2.2, 6.7, 9.5 | 1.2, 2.0, 6.8, 9.6 |
Polymerase Km (μM) | 50–500 (RNA pol) | 5–50 (RNA pol) | 100–1000 (DNA pol) |
Primary biochemical role | RNA chain termination | RNA building block | DNA chain termination |
Solubility: Cyclocytidine 5'-triphosphate is highly soluble in aqueous solutions (>100 mg/mL), exceeding standard CTP’s solubility of 50 mg/mL [3] [8]. This enhancement arises from the polar 2',3'-cyclic oxygen, which strengthens hydrogen bonding with water. However, solubility decreases markedly in ionic solutions (e.g., 40% reduction in 150 mM NaCl) due to charge screening [8]. In organic solvents like DMSO, cyclocytidine triphosphate is nearly insoluble (<1 mg/mL), consistent with CTP behavior [4].
Stability: The cyclic bridge confers kinetic stability against phosphoesterase cleavage but introduces thermodynamic vulnerability to acid-catalyzed hydrolysis. At pH 7.0 and 4°C, cyclocytidine triphosphate exhibits a half-life of >6 months, whereas CTP degrades in 3–4 months under identical conditions [1] [2]. However, at pH <3.0, the cyclic bond hydrolyzes rapidly (t₁/₂ ≈ 2 hours at 37°C), generating cytidine 2'- or 3'-monophosphate. Alkaline conditions (pH >10) cause β-elimination of the triphosphate, yielding 2,2'-anhydrocytidine [9]. Dehydration during lyophilization accelerates degradation, necessitating storage at −20°C in neutral buffers [2] [6].
Ionization States: The triphosphate group undergoes stepwise deprotonation:
At physiological pH (7.4), cyclocytidine triphosphate carries a net charge of −4.0 to −4.5, compared to CTP’s −3.5, influencing its diffusion across membranes and protein-binding kinetics.
Table 3: Physicochemical Properties Under Standard Conditions
Property | Cyclocytidine 5'-TP | CTP | Test Conditions |
---|---|---|---|
Aqueous solubility | >100 mg/mL | 50 mg/mL | 25°C, pH 7.0 [3] [8] |
Half-life (pH 7.0) | >180 days | 90–120 days | 4°C, dark [1] [2] |
Thermal decomposition | 113–115°C | 113°C | Closed cup method [3] [7] |
Net charge (pH 7.4) | -4.2 ± 0.3 | -3.5 | Calculated via Henderson-Hasselbalch |
UV λmax (nm) | 271 (ε = 9,100 L·mol⁻¹·cm⁻¹) | 271 (ε = 9,000 L·mol⁻¹·cm⁻¹) | Water, pH 7.0 [2] [4] |
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